![molecular formula C19H28NO2+ B13421859 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin typically involves the reaction of 7-methoxy-4-methylcoumarin with n,n-diethyl-n-methylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: The compound is employed in studying enzyme kinetics and interactions, particularly with cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound is known to be demethylated by human cytochrome P450 2D6 (CYP2D6) to form a fluorescent product, which can be used to study enzyme activity and inhibition. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4-methylcoumarin: A precursor in the synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin.
3-[2-(n,n-Diethylamino)ethyl]-7-methoxy-4-methylcoumarin: A closely related compound with similar chemical properties.
4-Methylumbelliferone: Another coumarin derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its interactions with cytochrome P450 enzymes make it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C19H28NO2+ |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
diethyl-[2-(6-methoxy-1-methyl-3-oxo-4H-naphthalen-2-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H28NO2/c1-6-20(4,7-2)11-10-18-14(3)17-9-8-16(22-5)12-15(17)13-19(18)21/h8-9,12H,6-7,10-11,13H2,1-5H3/q+1 |
InChI-Schlüssel |
VVJQRHJJXZEMFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CCC1=C(C2=C(CC1=O)C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
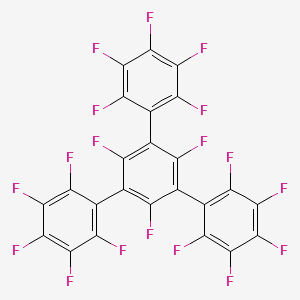
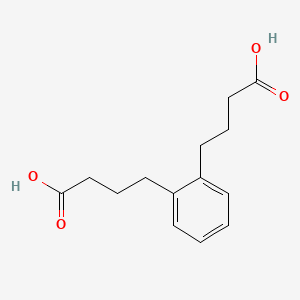
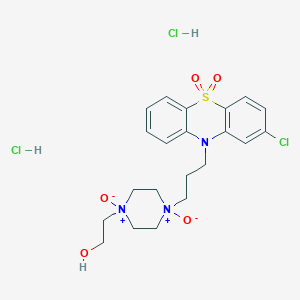
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
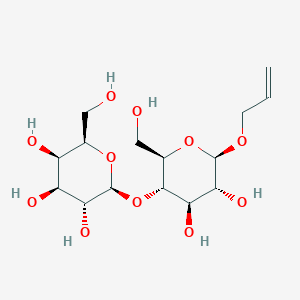
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
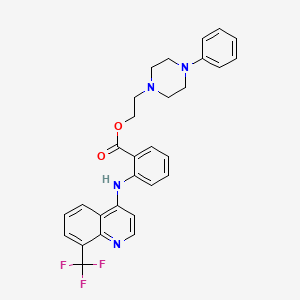
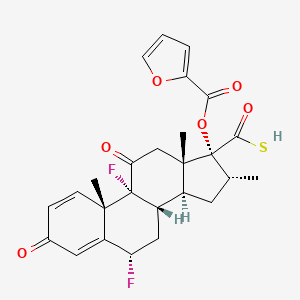
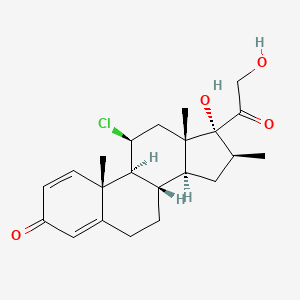
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)
